molecular formula C23H22Cl2N2O4S B3686328 N~2~-(3,4-dichlorobenzyl)-N-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3,4-dichlorobenzyl)-N-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3686328
M. Wt: 493.4 g/mol
InChI Key: WFIDCPXHJUINHZ-UHFFFAOYSA-N
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Description

N~2~-(3,4-dichlorobenzyl)-N-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that features a combination of benzyl, methoxy, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dichlorobenzyl)-N-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. The starting materials often include 3,4-dichlorobenzyl chloride, 4-methoxybenzylamine, and phenylsulfonyl chloride. The synthesis may proceed through the following steps:

    Formation of Intermediate Benzylamines: The reaction of 3,4-dichlorobenzyl chloride with glycine in the presence of a base such as sodium hydroxide to form N2-(3,4-dichlorobenzyl)glycinamide.

    Substitution Reaction: The intermediate is then reacted with 4-methoxybenzylamine under controlled conditions to introduce the methoxybenzyl group.

    Sulfonylation: Finally, the compound is treated with phenylsulfonyl chloride in the presence of a base to introduce the phenylsulfonyl group, yielding the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3,4-dichlorobenzyl)-N-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

N~2~-(3,4-dichlorobenzyl)-N-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N2-(3,4-dichlorobenzyl)-N-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(3,4-dichlorobenzyl)-N-(4-methoxybenzyl)glycinamide: Lacks the phenylsulfonyl group, which may affect its reactivity and biological activity.

    N~2~-(3,4-dichlorobenzyl)-N-(phenylsulfonyl)glycinamide: Lacks the methoxybenzyl group, which may influence its solubility and interaction with biological targets.

    N~2~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide: Lacks the dichlorobenzyl group, which may alter its chemical stability and reactivity.

Uniqueness

N~2~-(3,4-dichlorobenzyl)-N-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2O4S/c1-31-19-10-7-17(8-11-19)14-26-23(28)16-27(15-18-9-12-21(24)22(25)13-18)32(29,30)20-5-3-2-4-6-20/h2-13H,14-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIDCPXHJUINHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN(CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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